N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazol-2-yl moiety linked to a dihydrobenzo[b][1,4]dioxine carboxamide core, with a dimethylaminoethyl substituent and a hydrochloride salt. Its synthesis likely involves multi-step reactions, including cyclization and carboxamide coupling, analogous to methods described for similar compounds .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-14-9-10-17(27-4)19-20(14)30-22(23-19)25(12-11-24(2)3)21(26)18-13-28-15-7-5-6-8-16(15)29-18;/h5-10,18H,11-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVAMBFCVHKDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex synthetic compound with significant potential in medicinal chemistry. Its structure suggests a diverse range of biological activities, particularly in oncology and neuropharmacology. This article provides an in-depth review of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1217027-57-0 |
| Molecular Formula | C22H26ClN3O4S |
| Molecular Weight | 463.98 g/mol |
The compound features a benzamide structure , which is substituted with various functional groups, enhancing its biological activity profile.
Preliminary studies indicate that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to alter gene expression by increasing histone acetylation, which can lead to apoptosis in cancer cells. This mechanism is crucial for therapeutic strategies against various malignancies, particularly those resistant to conventional treatments.
Anticancer Activity
Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of thiazole compounds have significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The specific compound under discussion has been linked to the inhibition of tumor growth in animal models, suggesting its potential as a chemotherapeutic agent .
Neuropharmacological Effects
Due to the presence of the dimethylamino group, there is potential for interaction with neurotransmitter systems:
- The compound may influence serotonin and dopamine pathways, similar to other psychoactive agents. This could provide avenues for treating neurodegenerative diseases or mood disorders.
Anti-inflammatory Properties
Emerging evidence suggests that this compound may also possess anti-inflammatory effects , which could be beneficial in treating conditions characterized by chronic inflammation. This is attributed to its ability to modulate cytokine production and inflammatory pathways .
Case Study 1: HDAC Inhibition
A study focusing on thiazole derivatives found that specific substitutions on the thiazole ring enhanced HDAC inhibitory activity. The compound's structural features suggest it could outperform existing HDAC inhibitors in terms of efficacy and selectivity .
Case Study 2: Antimicrobial Activity
Although primarily studied for its anticancer properties, some derivatives of this compound have shown promising results against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a dual role as both an anticancer and antimicrobial agent .
Chemical Reactions Analysis
Key Reaction Steps:
Reactivity of Functional Groups
The compound exhibits reactivity dominated by its:
-
Benzothiazole ring : Susceptible to electrophilic substitution (e.g., bromination at the 5-position) under acidic conditions.
-
Amide bond : Hydrolyzable under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield carboxylic acid and amine fragments.
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1,4-Benzodioxane ring : Resists mild oxidation but undergoes ring-opening with concentrated H₂SO₄ or HI.
-
Dimethylaminoethyl group : Participates in alkylation or quaternization reactions (e.g., with methyl iodide).
Stability Data:
Catalytic and Cross-Coupling Reactions
The benzothiazole and 1,4-benzodioxane moieties enable participation in metal-catalyzed reactions:
-
Buchwald–Hartwig amination : Substitution of bromide at the benzothiazole 5-position with arylpiperazines (Pd(PPh₃)₄, Xantphos).
-
Suzuki coupling : Introduction of aryl/heteroaryl groups to the benzodioxane ring using Pd(OAc)₂ and SPhos.
Example Reaction:
textBenzothiazole-Br + Arylboronic acid → Benzothiazole-Aryl (Pd(OAc)₂, K₂CO₃, DMF, 80°C)
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
-
Oxidative degradation : Formation of sulfoxide derivatives at the benzothiazole sulfur (∼8% in 4 weeks).
-
Hydrolytic cleavage : Amide bond breakdown to yield 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid and benzothiazole-ethylamine fragments.
Degradation Products (HPLC-MS):
| m/z | Proposed Structure | Source |
|---|---|---|
| 438.0 | Parent ion ([M+H]⁺) | |
| 395.9 | Demethylated benzothiazole | |
| 317.0 | Benzodioxane-carboxylic acid |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Substituent Position: The target compound’s 4-methoxy-7-methyl group on the benzothiazole contrasts with chloro or morpholinoalkyl substituents in analogues .
- Amine Side Chain: The dimethylaminoethyl group distinguishes it from morpholinoethyl/propyl chains, impacting solubility and receptor interactions .
- Core Structure : The dihydrobenzo[b][1,4]dioxine carboxamide core is shared, but positional isomers (e.g., 2-carboxamide vs. 6-carboxamide) exist .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues like 4g .
- Stability: The dimethylaminoethyl side chain may confer pH-dependent stability, whereas morpholino groups (e.g., CAS 1215671-69-4) offer improved metabolic resistance .
Spectroscopic Characterization
*Predicted based on structural similarity. The absence of C=S stretches in the target compound distinguishes it from thione-containing analogues .
Key Advantages and Limitations
- Advantages: The hydrochloride salt improves bioavailability, while the dimethylaminoethyl side chain may facilitate CNS penetration.
- Limitations : Synthetic complexity (e.g., multiple protection/deprotection steps) compared to simpler benzothiazole-3-carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
